molecular formula C26H25BrN4O2 B303762 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

货号 B303762
分子量: 505.4 g/mol
InChI 键: MVOOOTIFTLKMQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BMS-986142, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. BMS-986142 belongs to the class of Janus kinase (JAK) inhibitors, which are being studied for their efficacy in treating a range of autoimmune and inflammatory diseases.

作用机制

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by selectively inhibiting the activity of JAK1, which is one of the four JAK enzymes involved in the signaling pathways that lead to inflammation and immune system activation. By blocking JAK1 activity, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can reduce the production of pro-inflammatory cytokines and other molecules that contribute to the development and progression of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have significant biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce joint inflammation and damage, as well as improve overall joint function. In addition, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce skin inflammation and improve skin lesions in animal models of psoriasis.

实验室实验的优点和局限性

One of the main advantages of 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its selectivity for JAK1, which makes it a potentially safer and more effective alternative to non-selective JAK inhibitors. However, one of the limitations of 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several potential future directions for research on 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of more potent and selective JAK inhibitors that can be used to treat a wider range of autoimmune and inflammatory diseases. Another area of interest is the development of combination therapies that can enhance the efficacy of JAK inhibitors like 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Finally, there is a need for further research on the long-term safety and efficacy of JAK inhibitors in clinical settings.

合成方法

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The synthesis starts with the preparation of 4-bromobenzaldehyde, which is then reacted with morpholine to form the corresponding imine. The imine is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-chloro-4,5-diphenylpyridazine to form the corresponding pyridazine derivative. The pyridazine derivative is then reacted with 2-cyanoacetamide to form the final product, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

科学研究应用

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors like 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile work by blocking the activity of JAK enzymes, which are involved in the signaling pathways that lead to inflammation and immune system activation.

属性

产品名称

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

分子式

C26H25BrN4O2

分子量

505.4 g/mol

IUPAC 名称

2-amino-4-(4-bromophenyl)-1-morpholin-4-yl-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H25BrN4O2/c27-20-8-6-18(7-9-20)24-21(16-28)26(29)31(30-10-12-33-13-11-30)22-14-19(15-23(32)25(22)24)17-4-2-1-3-5-17/h1-9,19,24H,10-15,29H2

InChI 键

MVOOOTIFTLKMQC-UHFFFAOYSA-N

SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5

规范 SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。